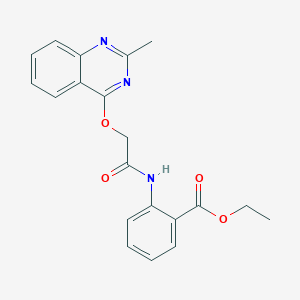

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate, also known as EMA-01, is a novel compound that has gained significant attention in the scientific community due to its potential in various research applications. EMA-01 is a synthetic compound that belongs to the class of quinazoline derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been investigated for its potential as a broad-spectrum antimicrobial agent. Studies have shown that certain derivatives, particularly compounds 19 and 20, exhibit significant antimicrobial properties against a range of pathogens . These compounds have been found to be effective in inhibiting the growth of bacteria without triggering resistance mechanisms, which is a major concern with conventional antibiotics.

Biofilm Inhibition

Biofilms are complex communities of microorganisms that are highly resistant to antimicrobial agents. The derivatives of Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate, specifically compounds 19 and 20, have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations . This is particularly important for treating chronic infections and preventing the spread of resistant bacteria.

Quorum Sensing Inhibition

Quorum sensing is a system of stimulus and response correlated to population density. Compounds 19 and 20 have shown promise in quenching the quorum sensing system of Pseudomonas aeruginosa , which could lead to the development of new therapeutic strategies for managing infections without contributing to the development of resistance .

Virulence Factor Suppression

The same compounds have also been found to decrease other virulence factors, such as cell surface hydrophobicity and exopolysaccharide production, which are crucial for bacterial adhesion and biofilm matrix formation . By targeting these factors, it’s possible to reduce the pathogenicity and invasive potential of harmful bacteria.

Anti-Virulence Agent

Due to their ability to affect virulence without impacting bacterial growth, compounds derived from Ethyl 2-(2-((2-methylquinazolin-4-yl)oxy)acetamido)benzoate are considered promising anti-virulence agents. They offer a novel approach to infection control by disarming the bacteria rather than killing them, which helps to avoid the development of resistance .

Molecular Docking Studies

Molecular docking studies have been performed to evaluate the binding mode of these compounds as inhibitors of the P. aeruginosa quorum sensing transcriptional regulator PqsR. The results of these studies support the potential of these compounds to be developed into effective inhibitors of bacterial communication systems .

Propriétés

IUPAC Name |

ethyl 2-[[2-(2-methylquinazolin-4-yl)oxyacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c1-3-26-20(25)15-9-5-7-11-17(15)23-18(24)12-27-19-14-8-4-6-10-16(14)21-13(2)22-19/h4-11H,3,12H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVIUHUDGDOJUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-(3-bicyclo[3.1.0]hexanyl)acetic acid;hydrochloride](/img/structure/B2594115.png)

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2594117.png)

![N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2594118.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2594121.png)

![Ethyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2594124.png)

![N-(2-acetamidoethyl)-3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2594127.png)

![3-(Phenylsulfonyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2594128.png)

![2-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)oxy)-1,3,4-thiadiazole](/img/structure/B2594131.png)

![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)